

A Technical Guide to Avenanthramide D: Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B1666152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Avenanthramide D** (Avn-D), a phenolic alkaloid found predominantly in oats (*Avena sativa*) with significant therapeutic potential. Avenanthramides are a class of compounds recognized for their potent anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic properties.^[1] Avn-D, specifically, is a conjugate of anthranilic acid and p-coumaric acid.^[2] This guide details its chemical structure, physicochemical properties, relevant experimental protocols, and the key signaling pathways it modulates.

Chemical Structure and Nomenclature

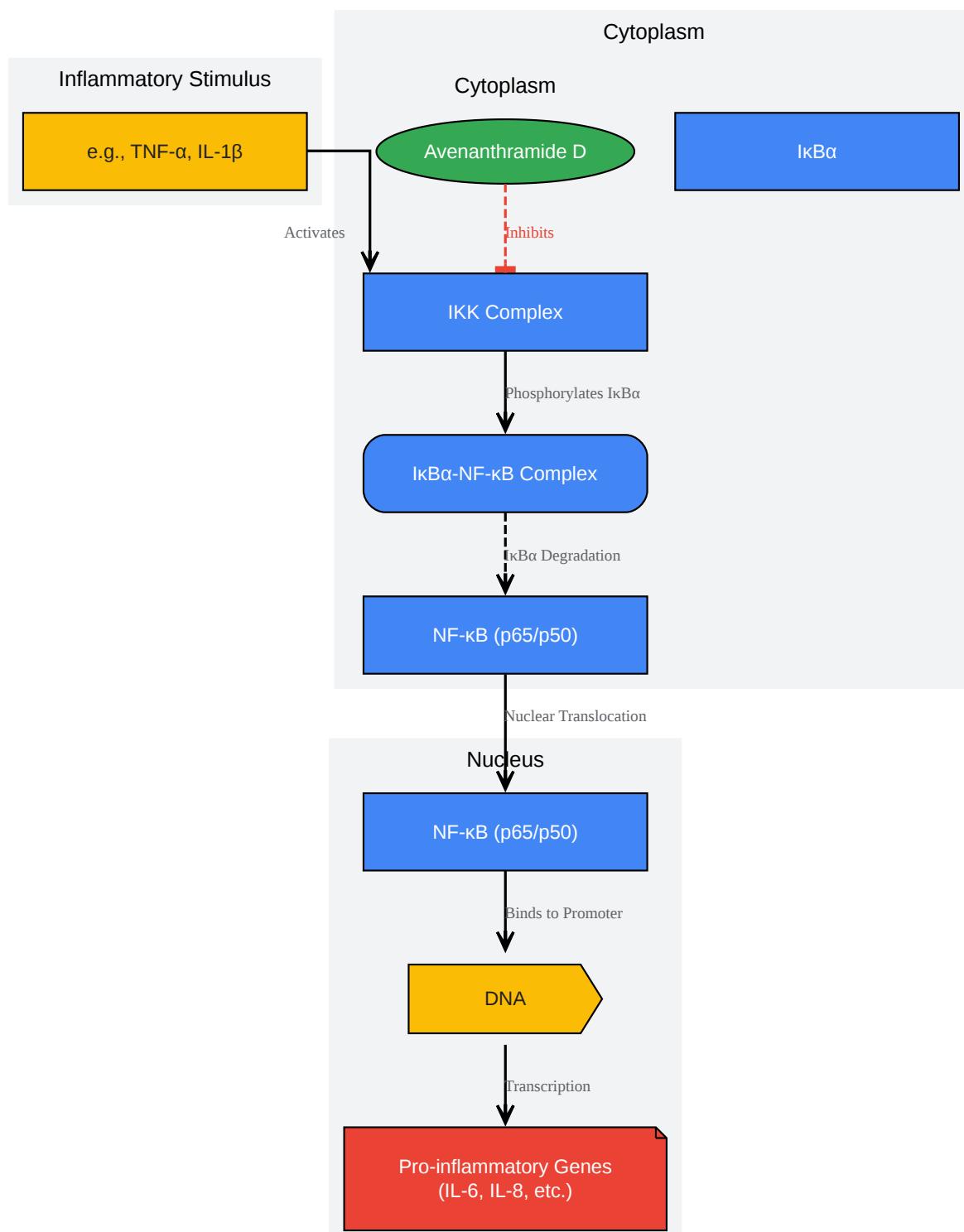
Avenanthramides are structurally defined as amides formed between an anthranilic acid derivative and a hydroxycinnamic acid derivative.^{[1][3]} Two primary nomenclature systems are used: the alphabetical system developed by Collins and a systematic nomenclature by Dimberg.^{[1][4]}

- Collins Nomenclature: **Avenanthramide D**
- Dimberg Nomenclature: Avenanthramide 1p^[5]
- Systematic (IUPAC) Name: 2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid^[5]
- Common Synonyms: N-p-Coumaroylanthranilic acid, Dianthramide P^{[5][6]}

The structure consists of an anthranilic acid moiety linked via an amide bond to the carboxyl group of p-coumaric acid.

Physicochemical and Bioactive Properties

The quantitative properties of **Avenanthramide D** are summarized in the table below. This data is essential for experimental design, formulation development, and analytical method development.


Property	Value	Reference(s)
Chemical Identifiers		
CAS Number	115610-36-1	[2][5]
PubChem CID	6443019	[5]
Molecular Properties		
Molecular Formula	C ₁₆ H ₁₃ NO ₄	[2][5]
Molecular Weight	283.28 g/mol	[5]
Exact Mass	283.08445790 Da	[5]
Structural Information		
SMILES	C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O	[5]
InChIKey	INBHLTYBRKASIZ-JXMROGBWSA-N	[6]
Physical Properties		
Appearance	Light yellow solid	[2]
Solubility	Soluble in Methanol, DMSO	[2][7]
Storage		
Long-term Storage	-20°C	[2][7]

Core Biological Activity: Anti-inflammatory Action

Avenanthramides are potent anti-inflammatory agents, a property largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[8][9]} NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like IL-6 and IL-8, and adhesion molecules.

Avn-D, along with other avenanthramides, has been shown to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.^[10] This is achieved by inhibiting the activity of the IκB kinase (IKK) complex.^{[8][10]} By stabilizing IκBα, avenanthramides ensure that NF-κB remains sequestered in the cytoplasm, thereby preventing the transcription of inflammatory mediators.

Below is a diagram illustrating the inhibitory effect of **Avenanthramide D** on the NF-κB signaling cascade.

[Click to download full resolution via product page](#)

Avenanthramide D inhibits the IKK complex, preventing NF-κB activation.

Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. The following sections provide protocols for the synthesis, extraction, and analysis of **Avenanthramide D**.

Microbial Synthesis in *E. coli*

Recent advances in synthetic biology have enabled the production of avenanthramides in microbial hosts, offering a scalable and controlled alternative to chemical synthesis or extraction.^[2] The following protocol is based on the heterologous expression of the Avn-D biosynthetic pathway in *E. coli*.^[11]

Objective: To produce **Avenanthramide D** from glucose in an engineered *E. coli* strain.

Materials:

- *E. coli* host strain (e.g., a *trpD* deletion mutant to increase anthranilate precursor availability).
[\[11\]](#)
- Expression plasmids containing genes for:
 - Tyrosine ammonia lyase (TAL)
 - 4-coumarate:coenzyme A ligase (4CL)
 - Anthranilate synthase (*trpEG*)
 - Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT)[\[11\]](#)
- Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
- Appropriate antibiotics for plasmid maintenance.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) for induction.
- Glucose.

Methodology:

- Strain Preparation: Transform the *E. coli* host with the expression plasmids encoding the four key enzymes of the biosynthetic pathway.
- Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking (200 rpm).
- Production Culture: Inoculate 50 mL of TB medium (in a 250 mL flask) with the overnight seed culture to an initial optical density at 600 nm (OD_{600}) of 0.1. Add glucose to a final concentration of 10 g/L.
- Induction: Grow the production culture at 37°C with shaking until the OD_{600} reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
- Fermentation: Following induction, reduce the incubation temperature to 30°C and continue shaking for 48-72 hours to allow for product accumulation.
- Extraction and Analysis: Centrifuge the culture to pellet the cells. Extract Avn-D from the supernatant using ethyl acetate. Analyze the extract via HPLC as described in section 4.3. A yield of approximately 317 mg/L can be achieved with this method.[\[11\]](#)

Extraction from Oat Groats

This protocol describes a standard method for extracting avenanthramides from their natural source.

Objective: To extract a mixture of avenanthramides, including Avn-D, from oat samples for subsequent analysis or purification.

Materials:

- Milled oat groats or bran.
- 80% Methanol (v/v) in water.
- Magnetic stirrer and stir bars.
- Centrifuge.

- Rotary evaporator or vacuum concentrator.
- 0.45 µm PTFE membrane filters.

Methodology:

- Sample Preparation: Weigh 5.0 g of finely milled oat sample into a glass beaker or flask.
- Extraction: Add 35 mL of 80% methanol. Place the flask on a magnetic stirrer and extract for 30 minutes at room temperature.[12]
- Separation: Transfer the slurry to a centrifuge tube and centrifuge for 10 minutes at 600 x g and 18°C to pellet the solid material.[12]
- Supernatant Collection: Carefully decant the supernatant into a clean flask.
- Re-extraction: Repeat the extraction (steps 2-4) on the remaining pellet with another 35 mL of 80% methanol to maximize yield. Combine the supernatants.
- Concentration: Dry the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[12]
- Final Preparation: Re-dissolve the dried extract in 2 mL of methanol. Filter the solution through a 0.45 µm PTFE filter into an HPLC vial for analysis.[12]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a reliable HPLC-DAD method for the quantification of **Avenanthramide D** in prepared extracts.

Objective: To separate and quantify **Avenanthramide D** using reverse-phase HPLC with diode-array detection.

Instrumentation & Conditions:

- HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode-array detector (DAD).[12]

- Column: Phenomenex Kinetex C18 (100 mm x 3.0 mm, 5 µm particle size).[12]
- Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 2.4.[12]
- Mobile Phase B: Methanol.[12]
- Column Temperature: 35°C.[12]
- Flow Rate: 0.6 mL/min.[12]
- Injection Volume: 10 µL.
- Detection Wavelength: 350 nm for quantification.[12]

Gradient Elution Program:

Time (min)	% Mobile Phase B (Methanol)
0	5
50	60
56	90
57	5
65	5

Methodology:

- System Equilibration: Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.
- Standard Preparation: Prepare a stock solution of pure **Avenanthramide D** standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Injection: Inject the prepared standards and the filtered sample extracts (from section 4.1 or 4.2).

- Data Analysis: Identify the **Avenanthramide D** peak in the sample chromatograms by comparing the retention time with the pure standard. Quantify the amount of Avn-D by integrating the peak area and interpolating from the standard calibration curve.

The workflow for extraction and analysis is visualized below.

[Click to download full resolution via product page](#)

Workflow for the extraction and HPLC analysis of **Avenanthramide D** from oats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, *Avena sativa* L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-((E)-3-(4-hydroxyphenyl)prop-2-enoyl)amino)benzoic acid | C₁₆H₁₃NO₄ | CID 6443019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 115610-36-1: Avenanthramide D | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of avenanthramides using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (*Avena sativa L*) from Finland - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Avenanthramide D: Structure, Properties, and Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666152#what-is-the-chemical-structure-of-avenanthramide-d>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com